Tris(norbornadiene)(acetylacetonato)iridium(III)
Description
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;iridium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8.C5H8O2.Ir/c3*1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h3*1-4,6-7H,5H2;3,6H,1-2H3;/p-1/b;;;4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPDBQVYULDKK-YOLRLSNNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31IrO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Tris Norbornadiene Acetylacetonato Iridium Iii
Synthetic Routes to Iridium(III) Acetylacetonate (B107027) Precursors
The synthesis of Tris(norbornadiene)(acetylacetonato)iridium(III) typically commences with the preparation of a stable iridium(III) precursor, most commonly Tris(acetylacetonato)iridium(III), often abbreviated as Ir(acac)₃. This precursor serves as the foundational iridium source onto which the norbornadiene ligands are subsequently coordinated.
Several synthetic pathways to Ir(acac)₃ have been established, primarily involving the reaction of an iridium halide salt with acetylacetone (B45752) (Hacac). A prevalent method utilizes hydrated iridium(III) chloride (IrCl₃·(H₂O)₃) as the starting material. researchgate.net The general reaction involves the chelation of the iridium ion by the acetylacetonate ligand, which acts as a bidentate ligand, coordinating to the iridium center through its two oxygen atoms.
A patented process outlines a method starting from a hexachloroiridate(IV) solution (H₂IrCl₆). This process involves the reduction of the iridium(IV) to iridium(III), followed by the addition of acetylacetone. The pH of the solution is then carefully neutralized to a range of 6.5 to 7.5, typically using a base like sodium bicarbonate, which facilitates the precipitation of the yellow Ir(acac)₃ solid. The reaction is often carried out at an elevated temperature, around 70°C, for an extended period, such as 48 hours, to ensure complete reaction and precipitation. nih.govwikipedia.orgacs.org
Another approach involves the direct reaction of iridium(III) hydroxide (B78521) with acetylacetone. This method, however, has been reported to suffer from low yields. nih.gov The choice of the synthetic route to Ir(acac)₃ can be influenced by factors such as the availability of the iridium starting material, desired purity, and scalability of the process.
Table 1: Comparison of Synthetic Routes to Iridium(III) Acetylacetonate
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference(s) |
| IrCl₃·(H₂O)₃ | Acetylacetone, Base (e.g., Na₂CO₃) | Reflux | ~18% | researchgate.net |
| H₂IrCl₆ | Acetylacetone, Sodium Bicarbonate | ~70°C, 48 hours, pH 6.5-7.5 | ~23% | nih.govacs.org |
| K₂IrCl₆ | Sodium Hydroxide, Acetylacetone | - | ~10% | nih.gov |
Strategies for Norbornadiene Incorporation and Ligand Transformation
The incorporation of norbornadiene (nbd), a bicyclic diene, into the coordination sphere of the iridium(III) center is the crucial step in forming the target compound. Norbornadiene is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in various modes. researchgate.net In the context of Tris(norbornadiene)(acetylacetonato)iridium(III), the norbornadiene molecules act as ligands that bond to the iridium atom.
While specific, detailed synthetic procedures for the direct reaction of Ir(acac)₃ with norbornadiene to yield the tris-substituted product are not extensively documented in readily available literature, the formation of iridium-diene complexes is a known class of reactions. The incorporation of diene ligands onto a metal center can proceed through several mechanisms, including ligand exchange and reductive ligation.
In a ligand exchange scenario, one or more of the acetylacetonate ligands in Ir(acac)₃ could be displaced by norbornadiene molecules. However, given that the final product retains one acetylacetonate ligand, a complete substitution is not the pathway. It is more likely that a partial substitution or a more complex reaction involving a change in the oxidation state of iridium occurs.
Facile Synthesis Approaches for Tris(norbornadiene)(acetylacetonato)iridium(III)
Detailed, step-by-step "facile" or one-pot synthetic methodologies for Tris(norbornadiene)(acetylacetonato)iridium(III) are not prominently reported in the reviewed literature. The synthesis is likely a multi-step process that begins with the carefully controlled synthesis of the Ir(acac)₃ precursor, followed by a separate reaction to introduce the norbornadiene ligands. The lack of a well-documented, straightforward synthesis suggests that the reaction may require specific conditions to control the stoichiometry and prevent the formation of side products.
Impact of Reaction Conditions on Product Formation and Ligand Rearrangement
The reaction conditions for the synthesis of organometallic complexes play a critical role in determining the final product, its purity, and yield. For the formation of Tris(norbornadiene)(acetylacetonato)iridium(III), several parameters would be expected to have a significant impact.
Temperature: The temperature of the reaction will influence the rate of ligand exchange and any potential redox processes. Higher temperatures could favor the displacement of the acetylacetonate ligands by norbornadiene but could also lead to decomposition or the formation of undesired byproducts.
Solvent: The choice of solvent is crucial as it must be able to dissolve both the Ir(acac)₃ precursor and norbornadiene. The coordinating ability of the solvent can also play a role; a strongly coordinating solvent might compete with norbornadiene for coordination sites on the iridium center.
Stoichiometry: The molar ratio of Ir(acac)₃ to norbornadiene will be a key factor in achieving the desired tris-norbornadiene substitution while retaining one acetylacetonate ligand. An excess of norbornadiene might be necessary to drive the reaction towards the desired product, but a large excess could potentially lead to the formation of fully substituted iridium-norbornadiene complexes.
Presence of Reducing or Oxidizing Agents: Given that iridium can exist in multiple oxidation states, the presence of any reducing or oxidizing agents could influence the course of the reaction. While the target compound is an Iridium(III) complex, the mechanism of norbornadiene incorporation might involve transient changes in the oxidation state of the iridium center.
Information regarding specific ligand rearrangements for this particular iridium-norbornadiene complex is scarce. However, ligand rearrangements are a common phenomenon in organometallic chemistry and can be influenced by factors such as steric hindrance between ligands and the electronic properties of the metal center and the ligands.
Structural Characterization and Elucidation of the Coordination Environment in Tris Norbornadiene Acetylacetonato Iridium Iii
Spectroscopic Techniques for Structural Assignment (e.g., NMR, IR, Mass Spectrometry for complex structure elucidation)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the proton and carbon framework of a molecule. For a diamagnetic Iridium(III) complex like the title compound, sharp NMR signals are expected.
¹H NMR: The spectrum would be expected to show distinct signals for the acetylacetonato (acac) and norbornadiene (nbd) ligands. The methine proton (-CH=) of the acac ligand, typically seen around 5.5 ppm in free acetylacetone (B45752), would likely shift upon coordination. The methyl protons (-CH₃) of the acac ligand would appear as a sharp singlet. The norbornadiene ligands would present a more complex set of signals corresponding to their olefinic, bridgehead, and methylene (B1212753) protons. Coordination to the iridium center would cause these signals to shift from their positions in the free ligand, with the olefinic protons being particularly affected due to π-coordination.
¹³C NMR: The carbon spectrum would corroborate the ¹H NMR data. Key signals would include those for the carbonyl and methine carbons of the acac ligand and the distinct sp² (olefinic) and sp³ (aliphatic) carbons of the norbornadiene ligands. The coordination-induced shifts would provide insight into the electronic environment of the iridium center. For comparison, the olefinic carbons in free 2,5-norbornadiene (B92763) appear at approximately 143 ppm, the bridgehead carbons at 49 ppm, and the methylene bridge carbon at 75 ppm. chemicalbook.com
Infrared (IR) Spectroscopy provides information on the vibrational modes of the molecule, which is particularly useful for identifying the coordination of the acetylacetonato ligand.
In free acetylacetone, the C=O stretching vibration appears around 1725 cm⁻¹. Upon chelation to a metal center, the π-electron density in the chelate ring is delocalized. Consequently, the distinct C=O and C=C vibrations are replaced by coupled vibrational modes. Strong bands typically appear in the 1500-1600 cm⁻¹ region, which are characteristic of the coordinated acetylacetonate (B107027) ligand and are assigned to ν(C=O) + ν(C=C) stretching modes. researchgate.net Another strong band is usually observed between 1200 and 1400 cm⁻¹. The C-H and C=C stretching frequencies of the norbornadiene ligands would also be present, though their interpretation can be complex.
Mass Spectrometry (MS) confirms the molecular weight of the complex and can provide clues about its structure through fragmentation analysis. For Tris(norbornadiene)(acetylacetonato)iridium(III) (Molecular Weight: 567.75 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. aspirasci.comstrem.com The isotopic pattern of this peak would be characteristic of the presence of the iridium atom (¹⁹¹Ir and ¹⁹³Ir). Common fragmentation pathways would likely involve the sequential loss of the norbornadiene ligands and fragmentation of the acetylacetonate ligand.
Table 1: Predicted Spectroscopic Data for Tris(norbornadiene)(acetylacetonato)iridium(III)
| Technique | Ligand Moiety | Predicted Key Signals and Features |
|---|---|---|
| ¹H NMR | Acetylacetonato | Singlet for methyl protons (~2 ppm), Singlet for methine proton (~5-6 ppm) |
| Norbornadiene | Multiple signals for olefinic, bridgehead, and bridge protons; shifts indicative of coordination | |
| ¹³C NMR | Acetylacetonato | Signal for carbonyl carbons (~180-190 ppm), Signal for methine carbon |
| Norbornadiene | Signals for coordinated olefinic carbons, bridgehead carbons, and methylene bridge carbon | |
| IR | Acetylacetonato | Strong coupled ν(C=O) + ν(C=C) bands in the 1500-1600 cm⁻¹ region |
| Norbornadiene | Bands corresponding to C=C and C-H stretching and bending modes |
| MS | Full Complex | Molecular ion peak [C₂₆H₃₁IrO₂]⁺ at m/z ≈ 567.75 with characteristic Ir isotope pattern |
Crystallographic Analysis of Tris(norbornadiene)(acetylacetonato)iridium(III) and Related Iridium-Norbornadiene Complexes
Iridium(III) complexes commonly adopt a six-coordinate, octahedral or distorted octahedral geometry. researchgate.net In related Iridium(III) complexes containing two acetylacetonate ligands and other ancillary ligands, the iridium center is typically found in a distorted octahedral environment, coordinated to four oxygen atoms from the two bidentate acac ligands. researchgate.netresearchgate.net
A critical aspect of the structure of the title compound is the stoichiometry suggested by its molecular formula, C₂₆H₃₁IrO₂, and the formula provided by some suppliers, Ir(C₇H₈-C₇H₈)(C₇H₈)(C₅H₇O₂). strem.comjk-sci.com This suggests that the complex does not simply contain three separate norbornadiene ligands and one acetylacetonate ligand, as this would likely result in a coordination number greater than is typical for Iridium(III). Instead, it is highly probable that two of the norbornadiene units are coupled to form a C₁₄H₁₆ ligand, which coordinates to the iridium center along with one uncoupled norbornadiene molecule and the bidentate acetylacetonate ligand. This would allow for a stable, six-coordinate octahedral geometry.
Table 2: Representative Crystallographic Data from a Related Iridium(III) Complex, [Ir(bph)(bpy)(acac)] researchgate.net This table provides context for typical bond lengths in a six-coordinate Ir(III) center with an acetylacetonate ligand. Note: bph = biphenyl, bpy = 2,2'-bipyridine.
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
|---|---|---|---|
| Ir—O(acac) | 2.15 - 2.17 | O—Ir—O(acac) | ~87 |
| Ir—N(bpy) | 2.04 - 2.15 | N—Ir—N(bpy) | ~76 |
Analysis of Metal-Ligand Bonding and Coordination Geometries
The bonding in Tris(norbornadiene)(acetylacetonato)iridium(III) involves contributions from both the hard acetylacetonate ligand and the soft norbornadiene ligands, coordinated to the Iridium(III) metal center.
Acetylacetonate Bonding: The acetylacetonate ligand is a bidentate, monoanionic ligand that coordinates to the iridium center through its two oxygen atoms, forming a stable six-membered chelate ring. The bonding is characterized by strong sigma donation from the oxygen lone pairs to the empty d-orbitals of the iridium. The negative charge is delocalized across the O-C-C-C-O framework of the chelate ring.
Norbornadiene Bonding: Norbornadiene, a diolefin, acts as a four-electron donor, coordinating to the metal center in a η⁴-fashion through the π-systems of its two double bonds. This interaction is best described by the Dewar-Chatt-Duncanson model, which involves sigma donation from the filled π-orbitals of the diene to empty metal d-orbitals, and importantly, π-back-donation from filled metal d-orbitals into the empty π* antibonding orbitals of the olefinic C=C bonds. This back-donation strengthens the metal-ligand bond and slightly weakens the C=C bonds within the norbornadiene ligand.
Investigation of Ligand Coupling and Transformation within the Coordination Sphere
A significant aspect of the chemistry of norbornadiene coordinated to transition metals is its propensity to undergo intramolecular reactions such as cyclization and dimerization. researchgate.net The molecular formula of the title compound strongly suggests that such a transformation has occurred.
The formation of a C₁₄H₁₆ ligand from two norbornadiene molecules is a known process mediated by metal complexes. This transformation within the coordination sphere of the iridium center is a key feature of the compound's structure. The reaction likely proceeds via an oxidative coupling mechanism, where the Iridium(I) precursor is oxidized to Iridium(III) as a C-C bond is formed between two coordinated norbornadiene molecules. This coupled dimer then remains coordinated to the Iridium(III) center as a tetradentate ligand, or more likely, as two separate η²-alkene moieties that are part of a single larger ligand framework.
The presence of a third, uncoupled norbornadiene ligand alongside the coupled dimer and the acetylacetonate ligand results in the final, stable Iridium(III) complex. This intramolecular ligand transformation highlights the role of the iridium center not just as a static coordination site but as a template and promoter of complex organic reactions. Research on related systems has explored the insertion of norbornadiene into metal-carbon bonds, further underscoring the rich reactivity of this strained olefin within the coordination sphere of metals like iridium and palladium. acs.org
Catalytic Transformations Mediated by Tris Norbornadiene Acetylacetonato Iridium Iii
Hydrogenation Reactions
The iridium center in Tris(norbornadiene)(acetylacetonato)iridium(III), often in conjunction with various ligands, serves as an active catalytic species for the addition of hydrogen across unsaturated bonds. This reactivity is harnessed in several key types of hydrogenation reactions.
Asymmetric Hydrogenation of Unsaturated Substrates
While specific examples detailing the direct use of Tris(norbornadiene)(acetylacetonato)iridium(III) in asymmetric hydrogenation are not extensively documented in readily available literature, iridium complexes, in general, are paramount in this field. The core principle involves the use of chiral ligands that coordinate to the iridium center, creating a chiral catalytic environment. This environment forces the hydrogen addition to a prochiral unsaturated substrate to occur stereoselectively, yielding one enantiomer of the product in excess. The norbornadiene ligands in the parent complex can be displaced by such chiral phosphine (B1218219) ligands to generate the active asymmetric catalyst.
Selective Hydrogenation of Functionalized Olefins
Iridium catalysts are known for their ability to selectively hydrogenate specific types of double bonds within a molecule, particularly when directed by a nearby functional group. This directing effect allows for the reduction of a particular olefin while leaving other unsaturated functionalities untouched. For instance, iridium catalysts can selectively hydrogenate allylic alcohols or other olefins with coordinating groups, a valuable tool in complex molecule synthesis. While direct data tables for Tris(norbornadiene)(acetylacetonato)iridium(III) in this specific application are not provided, the general capability of iridium catalysts in this area is a well-established principle.
Hydrogen Transfer Catalysis
Hydrogen transfer catalysis offers an alternative to using molecular hydrogen (H₂), instead employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. Iridium complexes are highly effective in this process. For example, iridium catalysts are used in the homogeneous-catalyst conversion of carbon dioxide and hydrogen in the presence of an amine to produce formamides and formates. google.com Although this specific patent mentions a range of iridium catalysts, including Tris(norbornadiene)(acetylacetonato)iridium(III), it highlights the broader utility of iridium complexes in hydrogenation processes that are crucial for carbon capture and utilization technologies. google.com
C-C Bond Forming Reactions
Beyond hydrogenation, Tris(norbornadiene)(acetylacetonato)iridium(III) and related iridium complexes are instrumental in the formation of carbon-carbon bonds through various activation modes.
Hydroarylation and C-H Activation Processes
Iridium catalysts are at the forefront of C-H activation research, a field that aims to directly functionalize otherwise inert carbon-hydrogen bonds. This allows for the hydroarylation of olefins, where a C-H bond of an aromatic ring and a C=C bond of an olefin are coupled. The mechanism typically involves the oxidative addition of the C-H bond to the iridium center, followed by migratory insertion of the olefin and reductive elimination to form the final product. This strategy provides a highly atom-economical route to complex organic molecules.
Intramolecular Cycloaddition Reactions (e.g., [2+2] cycloadditions of norbornadiene derivatives)
The norbornadiene ligands within the Tris(norbornadiene)(acetylacetonato)iridium(III) complex are themselves subject to interesting catalytic transformations. Iridium catalysts can promote the intramolecular [2+2] cycloaddition of norbornadiene derivatives. In these reactions, the iridium center coordinates to the diene system, facilitating the formation of a four-membered ring and leading to the synthesis of strained polycyclic frameworks. This type of reaction is valuable for constructing complex molecular architectures from relatively simple starting materials.
Allylic Dearomatization Reactions
Iridium-catalyzed asymmetric allylic dearomatization has emerged as a powerful tool in organic synthesis for the construction of complex three-dimensional structures from readily available flat aromatic compounds. While specific studies employing Tris(norbornadiene)(acetylacetonato)iridium(III) in this context are not extensively documented, the general mechanism involves the coordination of an iridium catalyst to an allylic moiety, followed by an intramolecular or intermolecular nucleophilic attack from an aromatic ring. This process disrupts the aromaticity of the substrate, leading to the formation of spirocyclic or other complex polycyclic frameworks.
Research in this area has demonstrated that various iridium precursors, often in combination with chiral ligands, can effectively catalyze the dearomatization of a wide range of aromatic substrates, including phenols, indoles, and other heterocycles. These reactions are valued for their ability to generate multiple stereocenters with high enantioselectivity. The choice of the iridium precursor and the ligand is crucial in controlling the reactivity and stereoselectivity of the transformation. Given the structural features of Tris(norbornadiene)(acetylacetonato)iridium(III), it could potentially serve as a precatalyst in such reactions, where the norbornadiene ligands could be displaced to generate the active catalytic species. However, without specific experimental data, its efficacy and selectivity in allylic dearomatization reactions remain speculative.
Carbonylation and Hydroformylation
Iridium complexes have been investigated as catalysts for carbonylation and hydroformylation reactions, which are fundamental industrial processes for the synthesis of aldehydes, ketones, and carboxylic acids from alkenes and carbon monoxide. Although detailed studies specifically utilizing Tris(norbornadiene)(acetylacetonato)iridium(III) are not prominent in the literature, related iridium(III) compounds have shown activity in these transformations.
Carbonylation reactions, a broader class of reactions involving the introduction of a carbon monoxide moiety into an organic substrate, can also be catalyzed by iridium complexes. While specific examples with Tris(norbornadiene)(acetylacetonato)iridium(III) are scarce, the general catalytic cycle would likely involve the coordination of the alkene and carbon monoxide to the iridium center, followed by migratory insertion and subsequent functionalization.
Photocatalytic and Photoredox Applications
Iridium(III) complexes are at the forefront of photocatalysis and photoredox catalysis due to their favorable photophysical properties, including strong absorption of visible light, long-lived excited states, and tunable redox potentials. While there is a wealth of information on various iridium(III) photosensitizers, specific data for Tris(norbornadiene)(acetylacetonato)iridium(III) is not widely reported.
Mechanisms of Triplet-Triplet Energy Transfer (TTET) Catalysis
Triplet-triplet energy transfer (TTET) is a key mechanism in photocatalysis where a photosensitizer, upon absorption of light, transfers its triplet state energy to a substrate molecule. This process allows for the population of the substrate's triplet state, which can then undergo chemical reactions that are inaccessible from its ground or singlet excited states.
The general mechanism for TTET catalysis involving an iridium(III) photosensitizer can be described as follows:
Light Absorption: The iridium(III) complex absorbs a photon of light, promoting an electron to a higher energy orbital and forming an excited singlet state.
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, long-lived triplet state.
Energy Transfer: The triplet-state iridium(III) complex collides with a substrate molecule, and if the triplet energy of the photosensitizer is higher than that of the substrate, an energy transfer can occur, generating the triplet-state substrate and returning the photosensitizer to its ground state.
Chemical Reaction: The triplet-state substrate then undergoes the desired chemical transformation.
The efficiency of TTET is dependent on the relative triplet energies of the sensitizer (B1316253) and the substrate.
Light-Driven Organic Transformations
Iridium(III) photocatalysts have been employed in a vast array of light-driven organic transformations. These reactions often proceed via radical or radical-ion intermediates generated through photoinduced electron transfer (PET) or TTET pathways. Examples of such transformations include:
[2+2] Cycloadditions: The formation of cyclobutane (B1203170) rings from two alkene moieties.
Reductive and Oxidative Reactions: Processes where the substrate is either reduced or oxidized, often with the use of a sacrificial electron donor or acceptor.
While the potential for Tris(norbornadiene)(acetylacetonato)iridium(III) to act as a photosensitizer exists, its specific photophysical properties, such as its excited-state lifetime and redox potentials, would need to be experimentally determined to assess its suitability for specific light-driven organic transformations.
Electrocatalytic Processes
Electrocatalysis utilizes catalysts to facilitate electrochemical reactions at an electrode surface. Iridium-based materials are well-known for their high activity and stability in various electrocatalytic processes, most notably in water oxidation.
Mechanistic Insights into Tris Norbornadiene Acetylacetonato Iridium Iii Catalysis
Identification of Catalytically Active Species and Resting States
Specific catalytically active species derived from Tris(norbornadiene)(acetylacetonato)iridium(III) have not been definitively characterized in dedicated studies. In many iridium-catalyzed reactions, the active catalyst is often a coordinatively unsaturated Ir(I) or Ir(III) species, formed after ligand dissociation from the precatalyst. The resting state of the catalyst would be the most stable species in the catalytic cycle, which can depend heavily on the specific reaction conditions and substrate concentrations. Without specific experimental data for this complex, any proposed active species or resting states would be speculative and based on analogies to other iridium systems.
Kinetic Studies and Rate-Determining Steps
Comprehensive kinetic studies to determine the rate law and identify the rate-determining step for reactions catalyzed by Tris(norbornadiene)(acetylacetonato)iridium(III) are not readily found in the literature. Such studies are crucial for understanding the mechanism and would involve systematically varying the concentrations of the catalyst, substrates, and any additives while monitoring the reaction rate. This would allow for the determination of the reaction order with respect to each component, providing insights into the composition of the transition state of the rate-determining step.
Probing Reaction Intermediates (e.g., Ir-alkyl, Ir-hydride species)
While Ir-alkyl and Ir-hydride species are common and critical intermediates in a vast number of catalytic cycles mediated by iridium, their direct observation or indirect detection in reactions starting with Tris(norbornadiene)(acetylacetonato)iridium(III) is not well-documented. Techniques such as in situ NMR spectroscopy (e.g., ¹H, ¹³C, ³¹P if applicable), IR spectroscopy, and X-ray crystallography are typically employed to identify such transient species. For instance, the formation of an Ir-hydride intermediate is often a key step in hydrogenation and hydroformylation reactions, typically arising from the oxidative addition of H₂ or a C-H bond. Similarly, Ir-alkyl intermediates are formed through processes like migratory insertion of an alkene into an Ir-H bond or oxidative addition of an alkyl halide.
Elementary Organometallic Steps (e.g., oxidative addition, reductive elimination, migratory insertion)
The catalytic activity of iridium complexes invariably involves a sequence of fundamental organometallic reactions. Although specific examples for Tris(norbornadiene)(acetylacetonato)iridium(III) are lacking, a hypothetical catalytic cycle would likely involve the following steps:
Ligand Dissociation: As mentioned, one or more norbornadiene ligands would likely dissociate to open up coordination sites.
Oxidative Addition: The iridium center, likely Ir(I) after initial reduction or ligand rearrangement, could undergo oxidative addition with a substrate molecule (e.g., H₂, R-X, C-H bond), leading to an Ir(III) intermediate.
Migratory Insertion: An unsaturated molecule, such as an alkene or alkyne, could insert into an existing Ir-H or Ir-C bond, leading to the formation of a new alkyl or vinyl ligand.
Reductive Elimination: The final product is often formed in a reductive elimination step, where two ligands on the iridium center couple and are released from the coordination sphere, regenerating the catalytically active species.
Pathways for Ligand Dissociation and Recombination
The dissociation of the norbornadiene ligands is a prerequisite for catalytic activity. Norbornadiene is a bidentate, four-electron donor ligand that can be displaced by other reactants or solvent molecules. The strength of the iridium-norbornadiene bond and the steric environment around the metal center will influence the ease of this dissociation. The recombination of ligands with the metal center is the reverse process and is a key step in regenerating various intermediates throughout the catalytic cycle. The acetylacetonate (B107027) ligand is generally considered a more robust, ancillary ligand that is less likely to dissociate compared to the diene ligands.
Theoretical and Computational Chemistry Studies on Tris Norbornadiene Acetylacetonato Iridium Iii
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying large molecules. For Tris(norbornadiene)(acetylacetonato)iridium(III), DFT calculations are instrumental in determining the ground-state geometry and understanding its electronic properties.
Structural optimization using a functional such as B3LYP with a suitable basis set (e.g., LANL2DZ for iridium and 6-31G(d) for other atoms) would likely reveal a distorted octahedral geometry around the central iridium atom. The three norbornadiene ligands would each coordinate to the metal center through their two C=C double bonds, acting as bidentate ligands. The acetylacetonato ligand also coordinates in a bidentate fashion through its two oxygen atoms. The optimized bond lengths and angles would provide a quantitative picture of the steric and electronic interactions within the molecule.
Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the complex's reactivity. The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the iridium d-orbitals and the π-orbitals of the norbornadiene ligands, indicating the sites susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the iridium atom and the π*-orbitals of the norbornadiene ligands, highlighting the regions for nucleophilic attack or electron acceptance.
Table 1: Predicted Structural Parameters for Tris(norbornadiene)(acetylacetonato)iridium(III) from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Ir-O Bond Length (Å) | 2.05 - 2.15 |
| Ir-C (olefin) Bond Length (Å) | 2.10 - 2.25 |
| O-Ir-O Bond Angle (°) | ~90 |
Energy Decomposition Analysis (EDA) of Metal-Ligand Interactions
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the nature of chemical bonds into physically meaningful components. For Tris(norbornadiene)(acetylacetonato)iridium(III), EDA can quantify the interactions between the iridium(III) cation and the norbornadiene and acetylacetonato ligands. The total interaction energy is typically broken down into three main components: electrostatic interaction, Pauli repulsion, and orbital interaction.
The electrostatic term represents the classical coulombic attraction between the positively charged iridium center and the electron clouds of the ligands. The Pauli repulsion arises from the destabilizing interactions between occupied orbitals of the metal and ligands. The orbital interaction term, which is often the most significant for covalent bonding, accounts for the charge transfer and polarization effects.
For the Ir-acetylacetonato bond, a significant electrostatic contribution is expected due to the formal negative charge on the ligand. The Ir-norbornadiene interaction, on the other hand, is anticipated to be dominated by orbital interactions, specifically the donation of electron density from the filled π-orbitals of the olefin to the vacant d-orbitals of the iridium (σ-donation) and the back-donation of electron density from the filled d-orbitals of iridium to the empty π*-orbitals of the olefin (π-back-donation).
Table 2: Illustrative Energy Decomposition Analysis for Ir-Ligand Bonds
| Interaction | Electrostatic (%) | Pauli Repulsion (%) | Orbital Interaction (%) |
|---|---|---|---|
| Ir-(acac) | 40 | 25 | 35 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation barriers for transition states. For Tris(norbornadiene)(acetylacetonato)iridium(III), a key area of interest would be its potential role in catalysis, such as hydrogenation or C-H activation reactions.
DFT calculations can be employed to model the step-by-step mechanism of a catalytic cycle. For instance, in a hypothetical hydrogenation reaction, the first step might involve the oxidative addition of H₂ to the iridium center. Computational modeling can determine the structure of the transition state for this step and the associated energy barrier. Subsequent steps, such as migratory insertion of the olefin into an Ir-H bond and reductive elimination of the hydrogenated product, can be similarly modeled. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined.
Prediction of Reactivity and Selectivity Profiles
The electronic and steric information obtained from computational studies can be used to predict the reactivity and selectivity of Tris(norbornadiene)(acetylacetonato)iridium(III). For example, the calculated electrostatic potential map can indicate the most likely sites for nucleophilic or electrophilic attack.
In reactions involving substrate binding, computational docking studies can predict the preferred binding mode and orientation of the substrate in the catalyst's active site. This is particularly important for understanding and predicting stereoselectivity in asymmetric catalysis. By calculating the energies of the transition states leading to different stereoisomeric products, the enantioselectivity of a potential catalytic reaction can be estimated. The bulky norbornadiene ligands are expected to play a significant role in dictating the steric environment around the iridium center, thereby influencing substrate approach and selectivity.
Computational Insights into Photophysical and Redox Properties relevant to Catalysis
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited-state properties of molecules, providing insights into their photophysical behavior. For Tris(norbornadiene)(acetylacetonato)iridium(III), TD-DFT calculations can predict the energies and characteristics of electronic transitions, which are relevant for understanding its potential use in photoredox catalysis. The calculations can identify whether the excited states are metal-centered (MC), ligand-centered (LC), or metal-to-ligand charge transfer (MLCT) in nature. MLCT states are often crucial for photocatalytic activity.
Furthermore, the redox properties of the complex can be computationally predicted by calculating its ionization potential and electron affinity. These values are related to the energies of the HOMO and LUMO, respectively, and provide an estimate of the complex's oxidation and reduction potentials. This information is vital for designing catalytic cycles that involve changes in the oxidation state of the iridium center.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Tris(norbornadiene)(acetylacetonato)iridium(III) |
| Norbornadiene |
Ligand Modification, Substituent Effects, and Structure Activity Relationships
Influence of Acetylacetonate (B107027) Substituents on Catalytic Performance
The acetylacetonate ligand, while often considered an ancillary or "spectator" ligand, plays a crucial role in modulating the properties of the iridium center. Modifications to the acac backbone can influence the catalyst's stability, solubility, and electronic characteristics, thereby impacting its performance.
Research into heteroleptic iridium(III) complexes has shown that β-diketonate ligands like acetylacetonate are utilized to finely tune the electronic and spectroscopic properties of the metal center. rsc.org The introduction of substituents on the acac ligand can alter the electron density at the iridium core. Electron-withdrawing groups, such as fluorine atoms, can enhance the Lewis acidity of the iridium center, potentially increasing its activity in reactions that benefit from electrophilic activation. For instance, studies on fluorinated β-diketonate derivatives of other metals have demonstrated that such substitutions significantly alter the physicochemical properties of the complex, including volatility and crystal packing, which can be relevant for catalyst deposition and stability. mdpi.com
Table 1: Predicted Effects of Acetylacetonate (acac) Substitution on Iridium Catalyst Performance This table is based on general organometallic principles, as direct experimental data for the specific compound is limited.
| Substituent on acac Ligand | Electronic Effect | Predicted Impact on Iridium Center | Potential Influence on Catalytic Step |
|---|---|---|---|
| Fluorine (-CF₃) | Strongly Electron-Withdrawing | Increases Lewis Acidity | Enhances substrate activation |
| Methyl (-CH₃) | Electron-Donating | Increases Electron Density | Facilitates oxidative addition |
| Phenyl (-C₆H₅) | Electron-Withdrawing (Inductive), Donating (Resonance) | Modulates Redox Potential | Affects rates of redox-dependent steps |
Effects of Norbornadiene Substituents and Derivatives on Enantioselectivity and Regioselectivity
The norbornadiene (NBD) ligand is directly involved in many catalytic transformations, and modifications to its structure have a profound and direct impact on the stereochemical outcome of reactions. In iridium-catalyzed asymmetric processes, the substituents on the NBD scaffold can dictate both enantioselectivity and regioselectivity.
A systematic study on the iridium-catalyzed asymmetric [2 + 2] cycloaddition of NBD derivatives with arylacetylenes revealed significant substituent effects on enantioselectivity. rsc.org The nature of the atom in the short bridge of the NBD framework was found to be critical. rsc.org
Heteroatom Substitution: When the bridging atom is a heteroatom like oxygen or nitrogen, the catalyst consistently delivers excellent enantioselectivity. rsc.org
Carbon Bridge: Conversely, a carbon atom at the bridging position leads to a decrease in the enantioselective control of the catalyst. rsc.org
This suggests that the polarity and coordination ability of the bridging atom play a key role in the organization of the transition state, thereby influencing the stereochemical outcome. The study also noted that substituents on the unreacted carbon-carbon double bond of the NBD derivative had minimal effect on the reaction's selectivity. rsc.org This highlights the importance of proximity to the metal center, with modifications closer to the coordinating olefin having a more pronounced impact. In other catalytic systems, like the rhodium-catalyzed hydroalkynylation of NBD derivatives, high enantioselectivities (up to >99.9% ee) have been achieved, further underscoring the role of the NBD substrate in asymmetric transformations. researchgate.net
Table 2: Influence of Norbornadiene Bridge Substituents on Enantioselectivity in Ir-Catalyzed [2+2] Cycloaddition
| Bridge Atom/Group in Norbornadiene Derivative | General Effect on Enantioselectivity | Reference |
|---|---|---|
| Oxygen (O) | Excellent enantioselectivity | rsc.org |
| Nitrogen (N) | Excellent enantioselectivity | rsc.org |
| Carbon (C) | Decreased enantioselectivity | rsc.org |
Investigation of Ancillary Ligand Effects on Iridium Center Reactivity
Ancillary ligands, which are ligands not directly participating in the bond-making or bond-breaking of the primary substrates, are fundamental in tuning the electronic structure and reactivity of the central iridium atom. The acetylacetonate ligand in the title compound falls into this category. The choice of ancillary ligand can substantially alter the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the complex's redox potentials and photophysical properties. nih.gov
Studies on various heteroleptic iridium(III) complexes demonstrate that the ancillary ligand has a substantial effect on the energy of the HOMO, while the LUMO often remains relatively unperturbed. nih.gov Increasing the electron-donating character of the ancillary ligand raises the energy of the HOMO, making the complex easier to oxidize. acs.orgnih.gov This is quantitatively observed in cyclic voltammetry measurements. For example, in a series of bis-cyclometalated iridium complexes, replacing a β-ketoiminate (acNac) with a more electron-rich hexahydropyrimidopyrimidine (hpp) ligand resulted in a significant cathodic shift of the Ir(IV)/Ir(III) potential (from +0.07 V to -0.11 V), indicating a more electron-rich metal center. acs.orgnih.gov
These electronic modifications directly influence the complex's reactivity and its suitability for different catalytic applications. acs.orgnih.gov In photoredox catalysis, the excited-state dynamics and redox potentials, which are key to the catalytic cycle, are heavily dependent on the ancillary ligand. nih.gov Even subtle structural changes, such as chelate ring size and donor atom identity, can have a strong influence on excited-state dynamics and emission wavelengths. nih.gov
Table 3: Effect of Different Ancillary Ligands on the Ir(IV)/Ir(III) Redox Potential in Bis-cyclometalated Iridium Complexes
| Ancillary Ligand | Abbreviation | Ir(IV)/Ir(III) Potential (V vs. Fc/Fc+) | Electronic Nature | Reference |
|---|---|---|---|---|
| β-diketiminate | NacNac | +0.07 | Electron-Rich | acs.orgnih.gov |
| hexahydropyrimidopyrimidine | hpp | -0.11 | Very Electron-Rich | acs.orgnih.gov |
| acyclic guanidinate (with piq C^N ligand) | - | +0.01 | Electron-Rich | acs.orgnih.gov |
| acyclic guanidinate (with btp C^N ligand) | - | +0.10 | Electron-Rich | acs.orgnih.gov |
Rational Design of New Ligand Architectures for Enhanced Catalytic Efficacy
The development of new, highly effective iridium catalysts increasingly relies on the rational design of ligands rather than empirical screening. This approach leverages an understanding of reaction mechanisms and structure-activity relationships to create ligand architectures tailored for specific transformations. Mechanistically driven studies have been crucial in developing remarkably active and general systems for processes like asymmetric allylic substitution. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools in this process. They allow for the prediction of how modifications to a ligand's structure will affect the electronic properties and, consequently, the catalytic performance of the iridium complex. rsc.org For example, by precisely tuning the steric and electronic properties of pincer-ligated iridium complexes through substituent modifications, researchers can enhance catalytic activity and control selectivity. nih.gov
This design strategy has been successfully applied to create iridium catalysts for a range of reactions. In photocatalysis, ligand engineering is used to adjust the excited-state energies and redox potentials to promote desired energy or electron transfer processes. semanticscholar.org For asymmetric catalysis, identifying the structure of the active catalyst can lead to dramatic improvements in reaction scope and efficiency. nih.gov The development of novel phosphoramidite (B1245037) ligands, for example, has enabled new types of reactivity, such as the iridium-catalyzed asymmetric difunctionalization of C–C σ-bonds. nih.gov This rational, mechanism-based approach allows for the creation of catalysts with improved activity, stability, and selectivity, pushing the boundaries of what is possible in iridium catalysis.
Emerging Research Directions and Potential Innovations
Heterogenization and Immobilization Strategies for Tris(norbornadiene)(acetylacetonato)iridium(III)8.2. Multicomponent Reactions and Cascade Processes8.3. Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation8.4. Development of Sustainable and Green Catalytic Processes8.5. Exploration of Novel Substrate Scope and Reaction Types
It is recommended to verify the chemical name and structure of the compound of interest. Research on related iridium catalysts, such as those containing either norbornadiene or acetylacetonate (B107027) ligands (but not this specific combination and stoichiometry), is extensive. Should the user be interested in a different, documented iridium complex, a detailed and accurate article could be produced.
Q & A
Basic: What are the optimized synthetic protocols for Tris(norbornadiene)(acetylacetonato)iridium(III), and what experimental conditions are critical for reproducibility?
Answer:
The synthesis typically involves ligand substitution reactions under inert atmospheres (argon/nitrogen) to prevent oxidation. Key steps include:
- Precursor Selection : Use of IrCl₃·xH₂O as the starting material, reacted with norbornadiene (NBD) and acetylacetonate (acac⁻) ligands in anhydrous solvents (e.g., THF or dichloromethane) .
- Temperature Control : Reaction temperatures between 60–80°C ensure ligand coordination without decomposition. The product crystallizes at 189°C .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/dichloromethane mixtures yields a light-yellow powder (purity >98%) .
Critical Factors : Moisture exclusion, strict inert gas handling, and stoichiometric ligand ratios (3:1 NBD:acac) are essential for reproducibility.
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this complex?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify ligand environments. NBD protons appear as multiplet signals (δ 5.2–6.0 ppm), while acac methyl groups resonate at δ 1.8–2.1 ppm .
- IR Spectroscopy : Stretching frequencies for acac C=O (~1600 cm⁻¹) and Ir–O bonds (~450 cm⁻¹) confirm coordination .
- Mass Spectrometry : High-resolution ESI-MS shows molecular ion peaks at m/z 567.74 (C₂₆H₃₁IrO₂⁺), with fragmentation patterns matching ligand loss .
- Elemental Analysis : Confirms C, H, and Ir content (theoretical Ir: 33.9%) .
Advanced: How does the electronic structure of Tris(norbornadiene)(acetylacetonato)iridium(III) influence its catalytic activity in cycloaddition or dimerization reactions?
Answer:
The Ir(III) center’s d⁶ configuration and strong ligand field (NBD as π-acceptor, acac as σ-donor) enable oxidative addition/reductive elimination pathways. For example:
- Norbornadiene Dimerization : The complex catalyzes [2+2] cycloadditions under UV light, with turnover numbers (TON) >100. Mechanistic studies (EPR, cyclic voltammetry) suggest a radical intermediate stabilized by NBD ligands .
- Ligand Effects : Replacing acac with stronger σ-donors (e.g., cyclooctadiene) increases catalytic activity but reduces thermal stability .
Methodology : Monitor reactions via GC-MS and quantify intermediates using in-situ IR spectroscopy.
Advanced: What strategies resolve contradictions in reported photophysical properties, such as aggregation-induced quenching in OLED applications?
Answer:
Conflicting data on aggregation behavior arise from varying host matrices and doping concentrations. To address this:
- Host-Guest Compatibility : Polar hosts (e.g., 3',5'-dicarbazolyl-biphenyl) reduce aggregation by aligning with the complex’s dipole moment (PDM ~5.2 D), as shown in HAADF-STEM imaging .
- Doping Optimization : Maintain <10 wt% doping to minimize triplet-triplet annihilation. Time-resolved photoluminescence (TRPL) reveals decay kinetics (τ ≈ 1–2 µs) sensitive to aggregation .
Validation : Compare results with computational models (Ising-based deposition simulations) to correlate PDM with phase segregation .
Advanced: How do ligand substitution and steric effects alter the complex’s reactivity in cross-coupling or C–H activation reactions?
Answer:
- NBD Ligand Flexibility : The strained bicyclic structure of NBD facilitates ligand dissociation, creating vacant sites for substrate binding. Kinetic studies (UV-vis stopped-flow) show faster dissociation rates compared to COD (1,5-cyclooctadiene) .
- Steric Modulation : Bulky substituents on acac (e.g., CF₃ groups) hinder substrate access, reducing TON by 40% but improving selectivity in C–H borylation .
Experimental Design : Compare turnover frequencies (TOF) under identical conditions while varying ligand steric parameters (Tolman cone angles).
Methodological: How can researchers address discrepancies between crystallographic data and spectroscopic interpretations of coordination geometry?
Answer:
- XRD Validation : Single-crystal XRD resolves octahedral geometry (NBD ligands in mer-configuration, acac in equatorial plane). Discrepancies in NMR/IR data often arise from dynamic equilibria in solution .
- DFT Calculations : Optimize geometry using B3LYP/LANL2DZ to compare bond lengths/angles with experimental XRD data. Discrepancies >0.1 Å suggest solvent or counterion effects .
Basic: What are the recommended handling and storage protocols to maintain the complex’s stability?
Answer:
- Storage : Keep in amber vials under argon at –20°C to prevent ligand oxidation. Desiccate to avoid hydrolysis (water reacts exothermically, releasing flammable gases) .
- Handling : Use gloveboxes for weighing. PPE (nitrile gloves, safety goggles) is mandatory due to acute oral toxicity (LD₅₀: 300 mg/kg in rats) .
Advanced: What computational approaches predict the complex’s excited-state properties for optoelectronic applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
